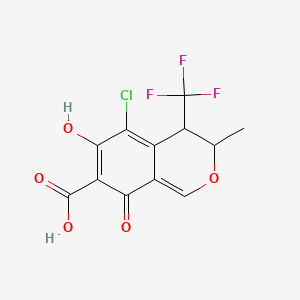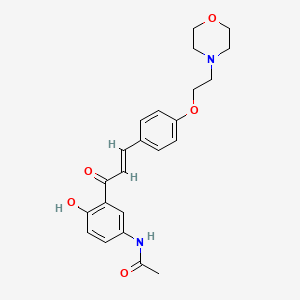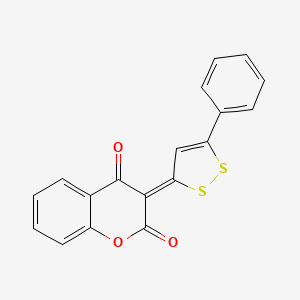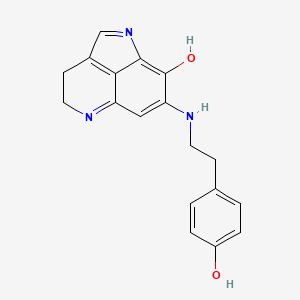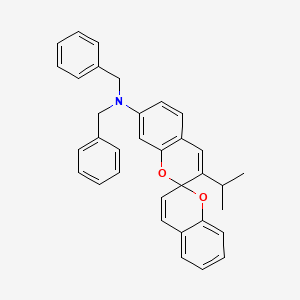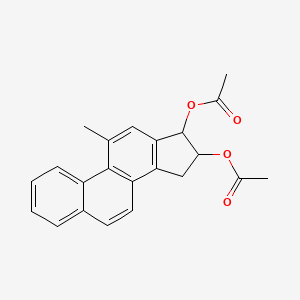
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate typically involves multiple steps. One common approach starts with the precursor 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. This precursor undergoes a series of reactions, including reduction and acetylation, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.
Biology: It is investigated for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may have applications in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with DNA or proteins in a way that influences cell function.
Comparison with Similar Compounds
Similar Compounds
- 17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one
Uniqueness
What sets 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, diacetate apart from similar compounds is its specific diacetate functional group, which can influence its reactivity and potential applications. This unique feature makes it a valuable compound for research and potential therapeutic uses.
Properties
CAS No. |
63780-58-5 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(17-acetyloxy-11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthren-16-yl) acetate |
InChI |
InChI=1S/C22H20O4/c1-12-10-19-18(11-20(25-13(2)23)22(19)26-14(3)24)17-9-8-15-6-4-5-7-16(15)21(12)17/h4-10,20,22H,11H2,1-3H3 |
InChI Key |
YBRVMFGQBNDICU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2OC(=O)C)OC(=O)C)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


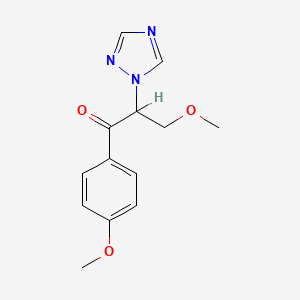
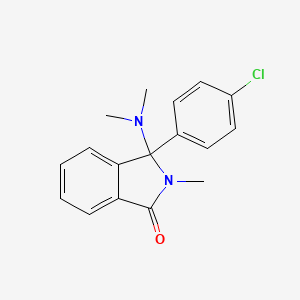



![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)

